molecular formula C7H6F2N2O2 B13203429 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B13203429
M. Wt: 188.13 g/mol
InChI Key: VXRXWCODBNDLTM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the difluoromethylation reaction . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Uniqueness

4-(Difluoromethyl)-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of both the difluoromethyl and carboxylic acid groups can enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H6F2N2O2/c1-3-10-2-4(7(12)13)5(11-3)6(8)9/h2,6H,1H3,(H,12,13)

InChI Key

VXRXWCODBNDLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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